2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride
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Overview
Description
2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a phenyl group at the 2-position and an imine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization in the presence of a suitable catalyst, such as iodine, to yield the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxo derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the imidazo[1,2-a]pyrazine core.
Reduction: Amine derivatives of the imidazo[1,2-a]pyrazine core.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[1,2-a]pyrazine: Lacks the imine group at the 3-position.
3-phenylimidazo[1,2-a]pyrazine: Has the phenyl group at the 3-position instead of the 2-position.
2-phenyl-3H-imidazo[1,2-a]pyrazin-3-one: Contains an oxo group instead of an imine group.
Uniqueness
2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride is unique due to the presence of both the phenyl group at the 2-position and the imine group at the 3-position, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4.ClH/c13-12-11(9-4-2-1-3-5-9)15-10-8-14-6-7-16(10)12;/h1-8H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNZLYKDBXWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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